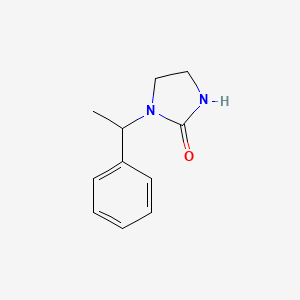

1-(1-Phenylethyl)imidazolidin-2-one

Descripción general

Descripción

1-(1-Phenylethyl)imidazolidin-2-one is a chemical compound with the CAS Number: 1547046-65-0 . It has a molecular weight of 190.24 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (S)-4-isopropyl-1-[®-1-phenylethyl]imidazolidin-2-one started from the acetate aldol reaction .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O/c1-9(10-5-3-2-4-6-10)13-8-7-12-11(13)14/h2-6,9H,7-8H2,1H3,(H,12,14) . This indicates the presence of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical and Chemical Properties Analysis

This compound is an oil at room temperature .Aplicaciones Científicas De Investigación

1. Asymmetric Synthesis and Chiral Auxiliary

1-(1-Phenylethyl)imidazolidin-2-one has been used as a chiral auxiliary in asymmetric synthesis. For instance, its derivative (S)-4-Isopropyl-1-((R)-1-phenylethyl)imidazolidin-2-one was evaluated for asymmetric Mannich-type reactions, showing excellent yields and stereoselectivities. This was particularly utilized in the stereoselective synthesis of ezetimibe, a medication used to lower cholesterol levels (Goyal et al., 2016).

2. Synthesis of Bioactive Compounds

Imidazolidin-2-ones, derivatives of this compound, have been employed in the synthesis of bioactive oligopeptides. They serve as proline surrogates or protectants of N-terminal amino acids against hydrolysis. Such synthesis typically involves reacting an alpha-aminoamide moiety with a ketone or an aldehyde, followed by intramolecular cyclization (Ferraz et al., 2007).

3. Gold-Catalyzed Synthesis

This compound and its derivatives have been used in gold-catalyzed synthesis processes. For example, a high-yielding solid-phase synthesis of a small library of imidazolidin-2-ones was conducted, demonstrating the efficiency of gold catalysis in the synthesis of drug-like heterocycles (La-Venia et al., 2016).

4. Corrosion Inhibition

Derivatives of this compound have shown potential as corrosion inhibitors. An experimental and theoretical study evaluated the efficiency of various imidazoline derivatives, including 1-(2-ethylamino)-2-methylimidazolidine, as corrosion inhibitors in acid media (Cruz et al., 2004).

5. Synthesis of Amino Acids

The compound has been utilized in the mercury cyclization of chiral amidals, leading to the synthesis of diastereomeric mixtures of imidazolidin-4-ones and the subsequent production of D or L α- and β-amino acids (Amoroso et al., 1992).

6. Drug Synthesis and Antitumor Activity

This compound derivatives have been synthesized and evaluated as potential antitumor agents. For example, a novel HDAC inhibitor with a phenyl imidazolidin-2-one linker showed potent antitumor activities in vitro and in vivo (Cheng et al., 2014).

7. Corrosion Inhibition in Mild Steel

Novel amino acids based corrosion inhibitors, derived from imidazolidin-2-ones, have been synthesized and shown to be effective in inhibiting corrosion in mild steel. These inhibitors were characterized through various techniques, including electrochemical impedance and potentiodynamic polarization methods (Srivastava et al., 2017).

Safety and Hazards

The safety information available indicates that this compound may pose certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

1-(1-phenylethyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-9(10-5-3-2-4-6-10)13-8-7-12-11(13)14/h2-6,9H,7-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPJKGPQTCLXPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B3243084.png)

![4-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B3243111.png)

![2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine](/img/structure/B3243135.png)

![Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B3243142.png)